4-(Cyclopropylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid
Description
4-(Cyclopropylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid is a chemical compound that belongs to the class of thiane derivatives. This compound is characterized by the presence of a cyclopropylmethyl group attached to a thiane ring, which is further substituted with a carboxylic acid group and a sulfone group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
4-(cyclopropylmethyl)-1,1-dioxothiane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S/c11-9(12)10(7-8-1-2-8)3-5-15(13,14)6-4-10/h8H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYAKJXDJJXVRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CCS(=O)(=O)CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl bromide with a thiane derivative in the presence of a base, followed by oxidation to introduce the sulfone group. The carboxylic acid group can be introduced through subsequent carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.
Substitution: The cyclopropylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
4-(Cyclopropylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid involves its interaction with specific molecular targets. The sulfone group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The cyclopropylmethyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclopropylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxamide
- 4-(Cyclopropylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-methyl ester
- 4-(Cyclopropylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-hydroxyl
Uniqueness
4-(Cyclopropylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
4-(Cyclopropylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid is a thiane derivative characterized by a unique cyclopropylmethyl substituent and both sulfone and carboxylic acid functionalities. This compound has gained attention in the scientific community for its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C10H16O4S
- Molar Mass : 232.3 g/mol
- CAS Number : 2090713-34-9
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The sulfone group may inhibit enzyme activity, while the cyclopropylmethyl group could enhance binding affinity to target molecules. This dual functionality suggests that the compound may serve as a valuable scaffold in drug development aimed at various diseases.
Antimicrobial Properties
Studies indicate that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
Anticancer Properties
Recent investigations have shown that this compound may possess anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways. The mechanism involves modulation of key enzymes involved in cell survival and proliferation.
Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of thiane derivatives, this compound was found to inhibit the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) was determined for various strains, showcasing its potential as a novel antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 2: Anticancer Activity
A separate study focused on the anticancer properties of the compound revealed its ability to induce apoptosis in human cancer cell lines. The study utilized flow cytometry to analyze cell viability and apoptosis rates.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Synthesis
The synthesis of this compound typically involves:
- Cyclization : Reacting cyclopropylmethyl bromide with a thiane derivative under basic conditions.
- Oxidation : Introducing the sulfone group via oxidation reactions.
- Carboxylation : Adding the carboxylic acid functionality through subsequent reactions.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(Cyclopropylmethyl)-1,1-dioxo-1λ⁶-thiane-4-carboxylic acid?
The compound can be synthesized via multi-step routes involving cyclopropane ring formation and sulfone oxidation. Key steps include:
- Cyclopropylmethyl introduction : Use cyclopropane carboxaldehyde or Grignard reagents to attach the cyclopropyl group to the thiane backbone .
- Sulfone formation : Oxidize the thiane sulfur to a sulfone using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled conditions .
- Carboxylic acid functionalization : Protect the acid group during synthesis (e.g., esterification) to avoid side reactions, followed by deprotection . Characterization at each step via NMR and mass spectrometry is critical to confirm intermediate purity .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- HPLC-UV : Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to separate impurities and quantify purity (>95% recommended for biological studies) .
- NMR spectroscopy : Use H and C NMR to verify the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and sulfone resonance (δ ~3.0–4.0 ppm for adjacent CH groups) .
- IR spectroscopy : Confirm sulfone (S=O stretch at ~1300–1150 cm) and carboxylic acid (O-H stretch at ~2500–3300 cm) functional groups .
Q. What safety protocols are critical for handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates, as sulfones may irritate respiratory pathways .
- Storage : Keep in airtight containers at 2–8°C, protected from moisture to prevent hydrolysis of the sulfone or carboxylic acid groups .
Q. How can solubility and stability be evaluated under experimental conditions?
- Solvent screening : Test solubility in DMSO (for biological assays), methanol, or pH-buffered aqueous solutions (e.g., PBS at pH 7.4) .
- Stability studies : Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products like sulfonic acids or cyclopropane derivatives .
Advanced Research Questions
Q. How can computational modeling predict the stereoelectronic effects of the cyclopropylmethyl group on reactivity?
- Density functional theory (DFT) : Calculate bond angles and electron density maps to assess steric strain in the cyclopropyl ring and its impact on nucleophilic substitution reactions .
- Molecular dynamics (MD) simulations : Model interactions with enzyme active sites (e.g., proteases) to rationalize inhibitory activity observed in vitro .
Q. What experimental strategies validate the compound’s potential as a protease inhibitor?
- Enzyme kinetics : Measure values using fluorogenic substrates (e.g., peptide-AMC derivatives) under varying inhibitor concentrations .
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., HIV-1 protease) to identify binding motifs and guide structure-activity relationship (SAR) studies .
Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data?
- 2D NMR techniques : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping cyclopropyl signals .
- Isotopic labeling : Synthesize C-labeled cyclopropylmethyl derivatives to clarify splitting patterns in complex NMR spectra .
Q. What methodologies optimize synthetic yield while minimizing steric hindrance?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
